molecular formula C16H16FN3O3 B2747116 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034402-81-6

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2747116
M. Wt: 317.32
InChI Key: WSCFPBWMJNOMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Metal Recognition and Fluoroionophores

A series of fluoroionophores from diamine-salicylaldehyde derivatives have been developed to study their spectral diversity when interacting with various metal cations. These compounds, including 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol (I) and its variants, exhibit specificity for chelating Zn+2 in both organic and semi-aqueous solutions, highlighting their potential in cellular metal staining and fluorescence methods (Hong et al., 2012).

Anticancer Activity

New series of 3(2h)-one pyridazinone derivatives have shown potential antioxidant and anticancer activities. These compounds were synthesized through various reactions, with their structures confirmed by spectroscopic methods. In vitro studies revealed potent antioxidant activities, demonstrating their therapeutic potential (Mehvish & Kumar, 2022).

Corrosion Inhibitors

Schiff bases, including specific phenol derivatives, have been studied for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. Their chemical structures significantly influence their corrosion inhibition efficiency, providing insights into the design of more effective inhibitors (Hegazy et al., 2012).

Synthesis of Pyrido Fused Systems

Research on the synthesis of pyrazolo[3,4-b]pyridines and other pyrido fused systems has been advanced through the development of new three-component couplings. This method showcases versatility and utility in creating combinatorial libraries for potential pharmaceutical applications (Almansa et al., 2008).

Kinase Inhibitors

Docking and quantitative structure–activity relationship studies have been conducted on derivatives complexed with c-Met kinase to analyze their inhibitory activities. These studies help in understanding the molecular features contributing to high inhibitory activity, aiding in the design of more effective kinase inhibitors (Caballero et al., 2011).

Cytochromes P450 Interactions

The metabolites of prasugrel, a thienopyridine antiplatelet agent, interact with cytochromes P450, playing a crucial role in the formation of active metabolites responsible for platelet aggregation inhibition. Understanding these interactions is vital for the development of safer and more effective therapeutics (Rehmel et al., 2006).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-13-4-1-2-5-14(13)22-11-16(21)20-9-7-12(10-20)23-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCFPBWMJNOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

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